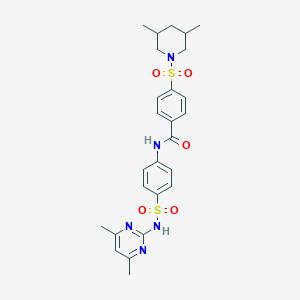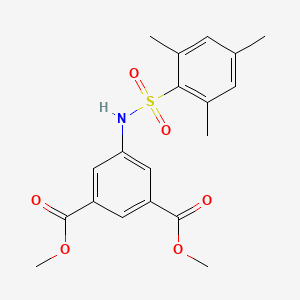![molecular formula C20H17F3N2O2 B2910529 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide CAS No. 898411-82-0](/img/structure/B2910529.png)
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide is a synthetic compound with a complex molecular structure, belonging to the family of quinoline derivatives. This compound exhibits a broad range of biological activities, making it a subject of interest in various fields including medicinal chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide typically involves multi-step procedures. The key steps include:
Formation of the hexahydropyrido[3,2,1-ij]quinolin ring structure through a cyclization reaction.
Introduction of the trifluoromethyl group onto the benzamide moiety via nucleophilic substitution.
Coupling of the two intermediates under controlled conditions to form the final compound.
Commonly used reagents include trifluoromethylating agents, strong bases for deprotonation, and catalysts to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen and oxygen atoms within the hexahydropyridoquinoline structure.
Reduction: : Reduction reactions may target the carbonyl groups, converting them into alcohols or amines.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Various halogenating agents, nucleophiles such as amines, and bases.
Major Products Formed
Depending on the reaction type, the products can range from modified benzamide derivatives to fully reduced or oxidized quinoline structures. These products often possess different biological activities.
Scientific Research Applications
In Chemistry
The compound's versatile reactivity makes it useful as a building block for more complex molecules. Researchers leverage its structure to develop new materials with specific properties.
In Biology
Biologically, N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide is studied for its potential as an enzyme inhibitor, affecting various biochemical pathways. Its structural complexity allows it to interact with multiple biological targets.
In Medicine
Medicinally, this compound shows promise as an anticancer agent, given its ability to interfere with cell proliferation. It is also explored for its potential in treating neurological disorders due to its effects on neurotransmitter pathways.
In Industry
Industrially, the compound's robust chemical structure lends itself to applications in the synthesis of polymers and other high-performance materials. It can also be used in the development of specialty chemicals for various applications.
Mechanism of Action
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide exerts its effects through several mechanisms:
Enzyme Inhibition: : By binding to active sites of specific enzymes, it can block their activity, leading to altered cellular functions.
Receptor Modulation: : It can interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
Comparison with Similar Compounds
Compared to other quinoline derivatives, N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which significantly enhances its biological activity and metabolic stability. Similar compounds include:
Chloroquine: : A well-known antimalarial drug that also features a quinoline core.
Quinoline-3-carboxamide: : Another derivative with potential anticancer properties.
These compounds share structural similarities but differ in their specific functional groups and overall biological activities.
Feel free to ask me for more details or if there's anything else you'd like to know!
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)16-6-2-1-5-15(16)19(27)24-14-10-12-4-3-9-25-17(26)8-7-13(11-14)18(12)25/h1-2,5-6,10-11H,3-4,7-9H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVBSGVBFVZJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4C(F)(F)F)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
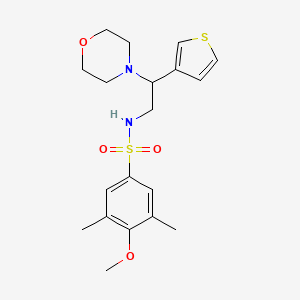
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2910449.png)
![3-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2910450.png)
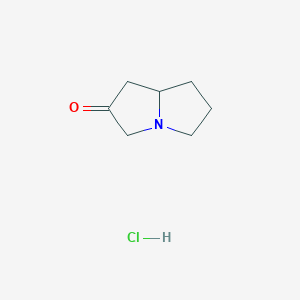
![N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2910453.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2910454.png)
![8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2910455.png)
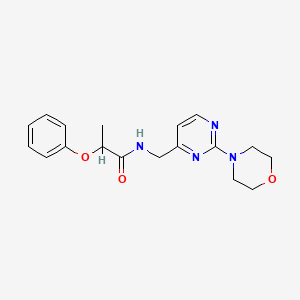
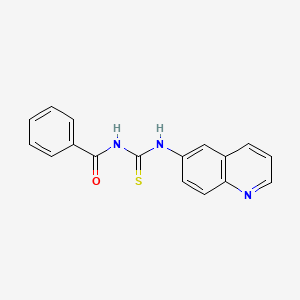
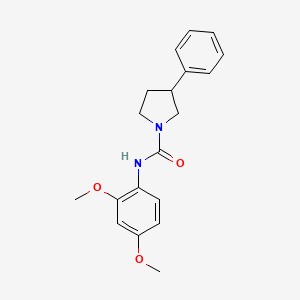
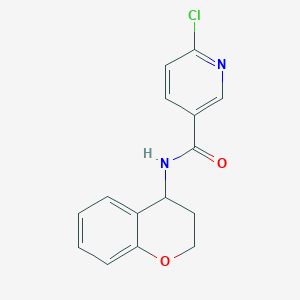
![methyl (2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine-3-carboxylate](/img/structure/B2910464.png)
